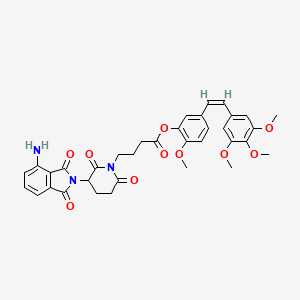

PROTAC tubulin-Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H35N3O10 |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 4-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]butanoate |

InChI |

InChI=1S/C35H35N3O10/c1-44-25-14-12-20(10-11-21-18-27(45-2)32(47-4)28(19-21)46-3)17-26(25)48-30(40)9-6-16-37-29(39)15-13-24(34(37)42)38-33(41)22-7-5-8-23(36)31(22)35(38)43/h5,7-8,10-12,14,17-19,24H,6,9,13,15-16,36H2,1-4H3/b11-10- |

InChI Key |

GIQODPMFMFJXTJ-KHPPLWFESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC Tubulin-Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC tubulin-Degrader-1, a novel proteolysis-targeting chimera designed to induce the degradation of tubulin. This document details the molecular interactions, cellular effects, and the underlying experimental methodologies used to characterize this compound.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound, also known as W13, operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate tubulin.[1] This heterobifunctional molecule is composed of three key components: a ligand that binds to tubulin, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2]

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to a tubulin subunit and the CRBN E3 ligase, forming a transient ternary complex (Tubulin-PROTAC-CRBN).[1]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the tubulin protein. This results in the formation of a polyubiquitin chain on tubulin.

-

Proteasomal Degradation: The polyubiquitinated tubulin is then recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides.

-

Recycling: After the degradation of tubulin, this compound is released and can engage in another cycle of binding and degradation, highlighting its catalytic nature.

This targeted degradation of tubulin disrupts the microtubule network, which is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key quantitative data.

| Cell Line | Target Tubulin Isotype | DC50 (nM) | Reference |

| A549 | α-tubulin | 296 | [2] |

| A549/Taxol | α-tubulin | 32 | [2] |

| A549 | β-tubulin | 856 | [2] |

| A549/Taxol | β-tubulin | 972 | [2] |

| A549 | β3-tubulin | 251 | [2][3] |

| A549/Taxol | β3-tubulin | 5 | [2][3] |

Table 1: Degradation Potency (DC50) of this compound. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein after a 48-hour treatment.

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 0.004 | [2] |

| A549 | 0.012 | [2] |

| HepG2 | 0.015 | [2] |

| MGC-803 | 0.021 | [2] |

| HeLa | 0.009 | [2] |

| U937 | 0.007 | [2] |

Table 2: Anti-proliferative Activity (IC50) of this compound. IC50 is the concentration of the compound that inhibits 50% of cell growth after 72 hours of treatment.

| Parameter | Value | Reference |

| Estimated Dissociation Constant (Kd) for the Tubulin-PROTAC-CRBN ternary complex | 61.21 nM | [3] |

Table 3: Binding Affinity. The Kd value indicates the affinity of the PROTAC for forming the productive ternary complex.

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

Cell Culture and Drug Treatment

-

Cell Lines: Human non-small cell lung cancer cell line A549 and its paclitaxel-resistant variant A549/Taxol are commonly used.[1]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the cell culture medium.

Western Blotting for Tubulin Degradation

This assay is used to quantify the levels of tubulin protein following treatment with the degrader.

-

Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for α-tubulin, β-tubulin, β3-tubulin, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of tubulin are normalized to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the degrader on cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Drug Treatment: The cells are then treated with various concentrations of this compound for 72 hours.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value is calculated.

Colony Formation Assay

This assay assesses the long-term effect of the degrader on the proliferative capacity of single cells.

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

Drug Treatment: The cells are treated with different concentrations of this compound and incubated for a period that allows for colony formation (typically 10-14 days). The medium containing the degrader is replaced every 2-3 days.

-

Colony Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with a crystal violet solution.

-

Colony Counting: The number of colonies (typically defined as clusters of ≥50 cells) is counted manually or using an automated colony counter.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for characterizing this compound.

Logical Relationship of Components

Caption: Components of this compound.

Discussion on Efficacy and Resistance

The efficacy of PROTAC-mediated tubulin degradation can be influenced by several factors. Studies have shown that not all CRBN-recruiting tubulin PROTACs are effective, suggesting that the specific chemical structure of the warhead, linker, and E3 ligase ligand, as well as their spatial arrangement, are critical for the formation of a productive ternary complex that leads to ubiquitination.[4] The failure of some designs to induce degradation may be due to steric hindrance within the ternary complex or the inaccessibility of surface lysines on tubulin for ubiquitination.[4]

This compound (W13) has demonstrated significant potency, particularly in overcoming paclitaxel resistance in non-small cell lung cancer cells that overexpress β3-tubulin.[1][3] This suggests that targeted degradation offers a promising strategy to address drug resistance mechanisms that are common with traditional microtubule-targeting agents. The substantially lower DC50 value for β3-tubulin in A549/Taxol cells compared to the parental A549 cells highlights its potential in this resistant setting.[2][3]

References

- 1. Discovery of the cereblon-recruiting tubulin PROTACs effective in overcoming Taxol resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. First PROTAC against tubulin divulged | BioWorld [bioworld.com]

- 4. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC Tubulin-Degrader-1 (W13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary strategy in drug discovery, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein. This guide provides a comprehensive technical overview of a novel PROTAC, tubulin-Degrader-1, also known as compound W13, which has demonstrated significant potential in overcoming drug resistance in cancer by targeting tubulin for degradation.[1]

PROTAC tubulin-Degrader-1 (W13) is the first reported PROTAC that effectively degrades α/β/β3-tubulin.[1] It has shown potent anti-proliferative activity in various human tumor cell lines and efficacy in taxol-resistant cancer models.[1] This document details the structure, components, mechanism of action, and the experimental protocols used to characterize this promising molecule.

Core Components and Structure

This compound (W13) is a heterobifunctional molecule meticulously designed to bridge tubulin and an E3 ubiquitin ligase, thereby inducing the degradation of tubulin. Its structure consists of three key components:

-

Tubulin Ligand: A derivative of Combretastatin A-4 (CA-4), a well-known microtubule-destabilizing agent. This moiety serves as the "warhead" that specifically binds to the colchicine-binding site on β-tubulin.

-

E3 Ligase Ligand: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This component recruits the cellular machinery responsible for tagging proteins for degradation.

-

Linker: A chemical linker that connects the tubulin ligand and the CRBN ligand. The nature and length of the linker are critical for the proper formation of a stable ternary complex between tubulin, the PROTAC, and the E3 ligase.

The precise chemical structure of this compound (W13) is presented below.

References

The Challenge of Tubulin Degradation: A Technical Guide to PROTAC-Mediated E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of tubulin. A particular focus is placed on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) and the documented resistance of tubulin to this degradation strategy. While a specific molecule universally designated "PROTAC tubulin-Degrader-1" is not prominently described in the scientific literature, this guide will delve into the principles, experimental methodologies, and challenges of designing such a degrader, using data from published research on various tubulin-targeting PROTACs.

Introduction to Tubulin-Targeting PROTACs

Tubulin and the microtubule cytoskeleton are critical for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Dysregulation of microtubule dynamics is a hallmark of several diseases, most notably cancer, making tubulin a validated therapeutic target.[1][2] Traditional tubulin-targeting agents, such as taxanes and vinca alkaloids, function by stabilizing or destabilizing microtubules, respectively. However, the emergence of drug resistance necessitates the exploration of novel therapeutic modalities.[1][2]

PROTACs represent a novel therapeutic strategy that induces the degradation of a target protein rather than inhibiting its function.[3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[3][4][5] The potential advantages of this approach include the ability to target "undruggable" proteins, a catalytic mode of action, and the complete removal of the target protein, thereby eliminating all its functions.[3]

The development of tubulin-degrading PROTACs has been an area of active research. The primary E3 ligase recruited in many of these efforts has been Cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[1][4][5] However, studies have shown that tubulin is surprisingly resistant to degradation by CRBN-recruiting PROTACs.[1][2]

The Mechanism of Action: A Tale of a Challenging Ternary Complex

The canonical mechanism of action for a tubulin-targeting PROTAC involves the formation of a ternary complex between the tubulin dimer, the PROTAC molecule, and the CRL4CRBN E3 ligase complex. This proximity is intended to enable the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of α- or β-tubulin, leading to polyubiquitination and subsequent proteasomal degradation.

// Logical flow {rank=same; PROTAC; Tubulin; CRBN; Ub;} {rank=same; Ternary;} {rank=same; Proteasome;} {rank=same; Degraded_Tubulin;}

PROTAC -> Ternary [style=invis]; Tubulin -> Ternary [style=invis]; CRBN -> Ternary [style=invis]; } enddot Figure 1: General mechanism of a tubulin-targeting PROTAC recruiting the CRL4-CRBN E3 ligase.

Despite the theoretical framework, experimental evidence has shown that the formation of a productive ternary complex for tubulin degradation is challenging.[1][2] Several factors may contribute to this resistance, including the stoichiometry of the tubulin-PROTAC-CRBN complex, the geometry of the complex which may not favor efficient ubiquitin transfer to tubulin lysines, and the high abundance of tubulin in the cell.

Quantitative Data on Tubulin-Targeting PROTACs

The following table summarizes hypothetical quantitative data for a representative CRBN-recruiting tubulin PROTAC, based on the challenges described in the literature. It is important to note that published data on highly effective tubulin degraders is scarce, and these values are for illustrative purposes to highlight the typical outcomes of such experiments.

| Parameter | Description | Value | Reference |

| Binding Affinity (Kd) to Tubulin | Dissociation constant for the binding of the PROTAC's tubulin-binding moiety to tubulin. | 50 - 500 nM | Hypothetical |

| Binding Affinity (Kd) to CRBN | Dissociation constant for the binding of the PROTAC's E3 ligase-recruiting moiety (e.g., pomalidomide) to CRBN. | 1 - 10 µM | [3] |

| Ternary Complex Dissociation Constant (KD) | Dissociation constant for the formation of the Tubulin-PROTAC-CRBN ternary complex. | > 10 µM | Hypothetical |

| Maximal Degradation (Dmax) | The maximum percentage of tubulin degradation achieved at high PROTAC concentrations. | < 20% | [1][2] |

| Half-maximal Degradation Concentration (DC50) | The concentration of the PROTAC at which 50% of the maximal degradation is achieved. | Not achieved | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of tubulin-targeting PROTACs.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines, such as HeLa or HEK293T, are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: For degradation studies, cells are seeded in 6-well or 12-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the tubulin-targeting PROTAC or vehicle control (e.g., DMSO). Cells are typically incubated for 24-72 hours.

Western Blotting for Tubulin Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against α-tubulin, β-tubulin, and a loading control (e.g., GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and the level of tubulin is normalized to the loading control.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Cell Culture and\nPROTAC Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Quant [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Transfer to\nPVDF Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody\nIncubation\n(α/β-Tubulin, GAPDH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody\nIncubation (HRP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="ECL Detection", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Densitometry Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Cell_Lysis; Cell_Lysis -> Protein_Quant; Protein_Quant -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } enddot Figure 2: A typical workflow for assessing tubulin degradation via Western blotting.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Cell Treatment and Lysis: Cells are treated with the PROTAC for a short duration (e.g., 2-4 hours) and lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody against a component of the expected ternary complex (e.g., an anti-CRBN antibody or a tag on a transfected protein) is added to the lysate and incubated overnight at 4°C.

-

Pull-down: Protein A/G agarose beads are added to pull down the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS sample buffer and analyzed by Western blotting for the presence of the other components of the ternary complex (e.g., tubulin and the PROTAC-bound E3 ligase).

Future Directions and Alternative Strategies

The challenges encountered with CRBN-recruiting PROTACs for tubulin degradation highlight the need for alternative strategies. Future research directions may include:

-

Recruitment of Different E3 Ligases: Exploring other E3 ligases, such as VHL or MDM2, may lead to the formation of a more productive ternary complex with tubulin.

-

Optimization of Linker Chemistry: The length, composition, and attachment points of the linker are critical for the stability and geometry of the ternary complex and can be further optimized.[3]

-

Targeting Specific Tubulin Isotypes: Developing PROTACs that selectively target cancer-associated tubulin isotypes could enhance efficacy and reduce off-target effects.

-

Combination Therapies: Combining tubulin-targeting PROTACs with other anti-cancer agents may overcome resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of PROTAC Tubulin-Degrader-1 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of PROTAC tubulin-Degrader-1 on microtubule dynamics. It delves into the quantitative data, experimental methodologies, and underlying signaling pathways, offering a valuable resource for researchers in oncology, neurobiology, and drug discovery.

Introduction to this compound

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality that induces the degradation of specific target proteins via the ubiquitin-proteasome system.[1] this compound, also known as compound W13, is a heterobifunctional molecule designed to target tubulin for degradation.[2][3] It comprises a ligand that binds to tubulin, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] By bringing tubulin and CRBN into close proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of tubulin, leading to the disruption of microtubule-dependent processes.[4][5]

The development of effective tubulin-targeting PROTACs has faced challenges. Studies have shown that some CRBN-recruiting PROTACs, such as those based on monomethyl auristatin E (MMAE) and combretastatin A-4 (CA4), failed to induce tubulin degradation.[5][6] This resistance is attributed to the inability of these molecules to form a productive ternary complex between tubulin and CRBN, highlighting the critical role of the tubulin binder, linker, and E3 ligase recruiter in the design of effective tubulin degraders.[5]

Quantitative Data on the Effects of this compound

This compound has demonstrated potent and specific degradation of various tubulin isoforms and significant anti-proliferative activity across multiple cancer cell lines. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (α-tubulin) | A549 | 296 nM | [4] |

| A549/Taxol | 32 nM | [4] | |

| DC₅₀ (β-tubulin) | A549 | 856 nM | [4] |

| A549/Taxol | 972 nM | [4] | |

| DC₅₀ (β3-tubulin) | A549 | 251 nM | [4] |

| A549/Taxol | 5 nM | [4] |

| Cell Line | IC₅₀ | Reference |

| MCF-7 | 4 nM | [4] |

| A549 | 8 nM | [4] |

| HepG2 | 10 nM | [4] |

| MGC-803 | 21 nM | [4] |

| HeLa | 15 nM | [4] |

| U937 | 12 nM | [4] |

| PROTAC | Tubulin Ligand | E3 Ligase Recruiter | DC₅₀ (Tubulin) | Reference |

| MMAE-based PROTACs | MMAE | CRBN | > 10 µM | [5] |

| CA4-based PROTACs | Combretastatin A-4 | CRBN | > 10 µM | [5] |

Impact on Microtubule Dynamics and Cellular Processes

The degradation of tubulin by this compound profoundly impacts microtubule dynamics and essential cellular functions. While direct quantitative data on the effects on microtubule polymerization rates, catastrophe, and rescue frequencies for this specific degrader are not yet available in the public domain, the observed cellular phenotypes strongly suggest a significant disruption of these processes.

Cell Cycle Arrest

Treatment with this compound induces a robust G2/M phase arrest in cancer cells.[4] This is a hallmark of agents that disrupt microtubule function, as proper formation and dynamics of the mitotic spindle are essential for progression through mitosis.[7][8] The degradation of tubulin monomers prevents the assembly of a functional mitotic spindle, activating the spindle assembly checkpoint and halting the cell cycle at the G2/M transition.[7]

Induction of Apoptosis

Prolonged G2/M arrest and disruption of microtubule integrity ultimately lead to the induction of apoptosis (programmed cell death).[4] The intrinsic apoptotic pathway is activated, involving the cleavage and activation of caspases, which are the key executioners of apoptosis.[9][10][11] Activated caspases cleave a multitude of cellular substrates, including cytoskeletal proteins like actin and tubulin, leading to the characteristic morphological changes of apoptosis and cell death.[12][13]

Signaling Pathways and Experimental Workflows

PROTAC-mediated Tubulin Degradation Pathway

The fundamental mechanism of action for this compound is the hijacking of the ubiquitin-proteasome system to induce tubulin degradation.

References

- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Inhibition of protein degradation induces apoptosis through a microtubule-associated protein 1 light chain 3-mediated activation of caspase-8 at intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis - Wikipedia [en.wikipedia.org]

- 11. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-mediated cleavage of actin and tubulin is a common feature and sensitive marker of axonal degeneration in neural development and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to PROTAC Tubulin-Degrader-1 in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) Tubulin-Degrader-1, also known as W13, a novel therapeutic agent showing significant promise in the context of non-small cell lung cancer (NSCLC). This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized for its evaluation.

Introduction to PROTAC Tubulin-Degrader-1 (W13)

This compound is a heterobifunctional molecule designed to induce the degradation of tubulin, a critical component of the cytoskeleton and a validated target in oncology. Unlike traditional tubulin inhibitors that merely block its function, this PROTAC hijacks the cell's own ubiquitin-proteasome system to specifically target and eliminate tubulin proteins. This approach offers a potential advantage in overcoming drug resistance, a common challenge with conventional tubulin-targeting agents, particularly in NSCLC.[1] The overexpression of βIII-tubulin is a known mechanism of resistance to taxane-based chemotherapy in NSCLC.[2][3]

Mechanism of Action

This compound functions by simultaneously binding to both the target protein (α-, β-, and βIII-tubulin) and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of tubulin. The polyubiquitinated tubulin is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple tubulin proteins.

Preclinical Efficacy in NSCLC Models

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various NSCLC cell lines, including those resistant to conventional chemotherapy like paclitaxel.

In Vitro Efficacy

The in vitro efficacy of this compound has been evaluated in both paclitaxel-sensitive (A549) and paclitaxel-resistant (A549/Taxol) NSCLC cell lines.

| Parameter | A549 Cells | A549/Taxol Cells | Reference |

| IC50 (µM) | 0.004 - 0.021 | Not explicitly stated, but potent activity observed | N/A |

| α-Tubulin DC50 (nM) | 296 | 32 | N/A |

| β-Tubulin DC50 (nM) | 856 | 972 | N/A |

| βIII-Tubulin DC50 (nM) | 251 | 5 | N/A |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

In Vivo Efficacy

In vivo studies using xenograft models of human NSCLC have confirmed the anti-tumor activity of this compound.

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| A549 Xenograft | 15 mg/kg, i.p., every two days | 34.1% | N/A |

| A549/Taxol Xenograft | 15 mg/kg, i.p., every two days | 65.8% | N/A |

Downstream Signaling Effects

The degradation of tubulin by this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Furthermore, βIII-tubulin has been shown to modulate the PTEN/AKT signaling pathway, a critical axis for cell survival and proliferation in NSCLC.[2][4][5] By degrading βIII-tubulin, the degrader can potentially inhibit this pro-survival pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed A549 or A549/Taxol cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Tubulin Degradation

This protocol is to quantify the degradation of tubulin isoforms.

-

Cell Lysis: Treat A549 or A549/Taxol cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of tubulin degradation.

Cell Cycle Analysis

This protocol is to assess the effect of the degrader on cell cycle progression.

-

Cell Treatment: Treat A549 or A549/Taxol cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify apoptosis induction.

-

Cell Treatment: Treat A549 or A549/Taxol cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study

This protocol outlines the establishment and treatment of NSCLC xenograft models.

-

Cell Preparation: Harvest A549 or A549/Taxol cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[11]

-

Tumor Implantation: Subcutaneously inject 2.5 x 10^6 cells into the flank of athymic nude mice.[11]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12] Administer this compound (e.g., 15 mg/kg, intraperitoneally, every two days) or vehicle control.

-

Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and calculate the tumor growth inhibition (TGI).

To establish a paclitaxel-resistant A549 xenograft model (A549/Taxol):

-

In Vitro Selection: Continuously culture A549 cells in the presence of gradually increasing concentrations of paclitaxel to select for a resistant population.

-

In Vivo Confirmation: Implant the paclitaxel-resistant A549 cells into nude mice and confirm their resistance to paclitaxel treatment in vivo before initiating the study with the PROTAC degrader.[11]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound in NSCLC.

Conclusion

This compound (W13) represents a promising novel therapeutic strategy for NSCLC, particularly in overcoming resistance to conventional chemotherapies. Its ability to induce the degradation of tubulin, including the resistance-associated βIII-tubulin isoform, leads to potent anti-tumor effects in preclinical models. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this and similar targeted protein degraders for the treatment of NSCLC.

References

- 1. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TUBB3/βIII-tubulin acts through the PTEN/AKT signaling axis to promote tumorigenesis and anoikis resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-alpha Tubulin Antibody (A304857) | Antibodies.com [antibodies.com]

- 7. nkmaxbio.com [nkmaxbio.com]

- 8. beta-III Tubulin Antibody (TUBB3/3731) (NBP3-07385): Novus Biologicals [novusbio.com]

- 9. novusbio.com [novusbio.com]

- 10. abpbio.com [abpbio.com]

- 11. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to PROTAC tubulin-Degrader-1 and the Ubiquitin-Proteasome System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive technical overview of PROTAC tubulin-Degrader-1, a molecule designed to induce the degradation of α-, β-, and βIII-tubulin, and its interaction with the ubiquitin-proteasome system (UPS). Tubulin is a critical component of microtubules, making it a key target in oncology.[2] Overexpression of certain tubulin isotypes, such as βIII-tubulin, has been linked to resistance to conventional microtubule-targeting agents. This compound offers a novel strategy to overcome this resistance by not just inhibiting, but actively degrading the tubulin protein.[3]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules, comprised of two distinct ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), in this case, tubulin, while the other binds to an E3 ubiquitin ligase.[1] This dual binding brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] this compound utilizes a tubulin ligand to engage with α/β/β3-tubulin and a ligand for the Cereblon (CRBN) E3 ligase.[3]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Parameter | Cell Line | Value | Conditions | Reference |

| DC50 (α-tubulin) | A549 | 296 nM | 48 h treatment | [3] |

| A549/Taxol | 32 nM | 48 h treatment | [3] | |

| DC50 (β-tubulin) | A549 | 856 nM | 48 h treatment | [3] |

| A549/Taxol | 972 nM | 48 h treatment | [3] | |

| DC50 (β3-tubulin) | A549 | 251 nM | 48 h treatment | [3] |

| A549/Taxol | 5 nM | 48 h treatment | [3] | |

| IC50 | MCF-7 | 0.004 µM | 72 h treatment | [3] |

| A549 | 0.021 µM | 72 h treatment | [3] | |

| HepG2 | 0.012 µM | 72 h treatment | [3] | |

| MGC-803 | 0.009 µM | 72 h treatment | [3] | |

| HeLa | 0.015 µM | 72 h treatment | [3] | |

| U937 | 0.018 µM | 72 h treatment | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Parameter | Xenograft Model | Value | Dosing Regimen | Reference |

| Tumor Growth Inhibition (TGI) | A549 | 34.1% | 15 mg/kg, i.p., once every two days for 23 days | [3] |

| A549/Taxol | 65.8% | 15 mg/kg, i.p., once every two days for 23 days | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells (e.g., A549, A549/Taxol)

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Tubulin Degradation

This technique is used to quantify the levels of specific proteins.

Materials:

-

Cells and culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-β3-tubulin, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for the desired time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels relative to the loading control. Calculate DC50 values.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cells and culture reagents

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the specified duration (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of ~1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

-

Cells and culture reagents

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time (e.g., 24-48 hours).

-

Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells for at least 30 minutes on ice.

-

Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity of PI.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., A549 or A549/Taxol)

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in a vehicle like DMSO/PEG/saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, potentially mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg, intraperitoneally) and the vehicle control according to the specified schedule (e.g., every other day).

-

Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target degradation).

-

Calculate the tumor growth inhibition (TGI).

Experimental Workflow

The evaluation of a novel PROTAC, such as a tubulin degrader, follows a logical progression from initial in vitro characterization to in vivo efficacy studies.

Conclusion

This compound is a potent and promising agent that effectively hijacks the ubiquitin-proteasome system to induce the degradation of multiple tubulin isotypes. Its ability to degrade βIII-tubulin makes it particularly interesting for overcoming resistance to traditional anti-cancer therapies. The comprehensive experimental approach detailed in this guide provides a robust framework for the evaluation of this and other PROTAC molecules, from initial in vitro characterization to in vivo validation. The data presented herein demonstrates the potential of this compound as a valuable tool for both basic research and clinical development.

References

Methodological & Application

PROTAC Tubulin-Degrader-1: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC Tubulin-Degrader-1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of α-, β-, and βIII-tubulin. It comprises a ligand that binds to the target tubulin proteins, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two moieties. By hijacking the ubiquitin-proteasome system (UPS), this compound facilitates the ubiquitination and subsequent degradation of tubulin, leading to potent anti-proliferative activity in various cancer cell lines, including those resistant to conventional chemotherapy agents like Taxol.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer research.

Mechanism of Action

This compound operates by inducing the formation of a ternary complex between the target tubulin protein and the CRBN E3 ligase. This proximity leads to the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the tubulin protein. The resulting polyubiquitinated tubulin is then recognized and degraded by the 26S proteasome. This catalytic mechanism allows a single molecule of the PROTAC to induce the degradation of multiple tubulin molecules.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in A549 (human lung carcinoma) and A549/Taxol (Taxol-resistant) cell lines.

Table 1: Half-maximal Degradation Concentration (DC50) after 48 hours [1]

| Target | Cell Line | DC50 (nM) |

| α-tubulin | A549 | 296 |

| α-tubulin | A549/Taxol | 32 |

| β-tubulin | A549 | 856 |

| β-tubulin | A549/Taxol | 972 |

| βIII-tubulin | A549 | 251 |

| βIII-tubulin | A549/Taxol | 5 |

Table 2: Half-maximal Inhibitory Concentration (IC50) after 72 hours [1]

| Cell Line | IC50 (µM) |

| MCF-7 | 0.004 |

| A549 | 0.021 |

| HepG2 | 0.015 |

| MGC-803 | 0.012 |

| HeLa | 0.009 |

| U937 | 0.007 |

Experimental Protocols

Caption: General experimental workflow for evaluating this compound.

Western Blot for Tubulin Degradation

This protocol is for determining the degradation of α-, β-, and βIII-tubulin in response to this compound treatment.

Materials:

-

A549 and A549/Taxol cells

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-α-tubulin

-

Rabbit anti-β-tubulin

-

Rabbit anti-βIII-tubulin

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed A549 and A549/Taxol cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-1.25 µM) for 24-48 hours.[1] Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

-

In-Cell Ubiquitination Assay

This protocol is to confirm that this compound induces the ubiquitination of tubulin.

Materials:

-

A549 and A549/Taxol cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Cell lysis buffer (as for Western Blot)

-

Protein A/G magnetic beads

-

Primary antibodies:

-

Rabbit anti-α-tubulin or Rabbit anti-β-tubulin for immunoprecipitation

-

Mouse anti-Ubiquitin for Western blot

-

-

IgG control antibody

-

Secondary antibodies and detection reagents (as for Western Blot)

Procedure:

-

Cell Treatment:

-

Treat cells with this compound (e.g., 0.25 µM) for a shorter time course (e.g., 4-8 hours).[1]

-

In the last 4 hours of treatment, add MG132 (e.g., 10 µM) to inhibit proteasomal degradation and allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the protein concentration as described in the Western Blot protocol.

-

-

Immunoprecipitation:

-

Incubate 500-1000 µg of protein lysate with the anti-tubulin antibody or an IgG control overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in 1x Laemmli sample buffer.

-

-

Western Blotting:

-

Perform SDS-PAGE and Western blotting as described previously.

-

Probe the membrane with the anti-ubiquitin antibody to detect ubiquitinated tubulin.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

A549 and A549/Taxol cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed A549 or A549/Taxol cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours.[1]

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

-

A549 and A549/Taxol cells

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed a low density of A549 cells (e.g., 500 cells/well) or A549/Taxol cells into 6-well plates. The optimal seeding density for A549/Taxol may need to be determined empirically but can be started similar to A549.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 2-50 nM) for 24 hours.[1]

-

-

Colony Growth:

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Wash away the excess stain with water and allow the plates to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

A549 and A549/Taxol cells

-

This compound

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound (e.g., 2, 10, 50 nM) for 24 hours.[1]

-

-

Cell Fixation:

-

Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

This protocol uses Annexin V and PI staining to quantify apoptosis induced by this compound.

Materials:

-

A549 and A549/Taxol cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound (e.g., 2, 10, 50 nM) for 24-48 hours.[1]

-

-

Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in 1x binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

A549 and A549/Taxol cells

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject A549 or A549/Taxol cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration:

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 15 mg/kg, intraperitoneally, every other day) or vehicle control.[1]

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Monitor the overall health of the animals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumors can be processed for further analysis (e.g., Western blotting, immunohistochemistry) to assess target degradation in vivo.

-

References

Application Notes and Protocols for PROTAC tubulin-Degrader-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of PROTAC tubulin-Degrader-1, a potent degrader of α-, β-, and β3-tubulin. The following sections outline the mechanism of action, cell culture treatment conditions, and methodologies for assessing its biological effects on cancer cell lines.

Mechanism of Action

PROTAC (Proteolysis Targeting Chimera) tubulin-Degrader-1 is a heterobifunctional molecule designed to induce the degradation of tubulin proteins. It consists of a ligand that binds to tubulin and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of tubulin, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to disruption of the microtubule network, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in A549 and Taxol-resistant A549 (A549/Taxol) human non-small cell lung cancer cell lines.

Table 1: Tubulin Degradation (DC50) after 48-hour treatment.

| Cell Line | α-tubulin DC50 (nM) | β-tubulin DC50 (nM) | β3-tubulin DC50 (nM) |

| A549 | 296[1] | 856[1] | 251[1] |

| A549/Taxol | 32[1] | 972[1] | 5[1] |

Table 2: Anti-proliferative Activity (IC50) after 72-hour treatment.

| Cell Line | IC50 (µM) |

| A549 | 0.004 - 0.021[2] |

| A549/Taxol | Not explicitly stated, but significant inhibition at nM concentrations[2] |

| MCF-7 | 0.004 - 0.021[2] |

| HepG2 | 0.004 - 0.021[2] |

| MGC-803 | 0.004 - 0.021[2] |

| HeLa | 0.004 - 0.021[2] |

| U937 | 0.004 - 0.021[2] |

Table 3: Cell Cycle and Apoptosis Analysis in A549 cells.

| Treatment Concentration (µM) | G2/M Phase Arrest (%) | Apoptosis Rate (%) |

| 0.05 | 73.41[2] | Not explicitly stated for A549, but 36.2% in A549/Taxol[2] |

Experimental Protocols

Caption: General experimental workflow.

A549 Cell Culture

-

Cell Line: A549 (human non-small cell lung cancer)

-

Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.

Western Blotting for Tubulin Degradation

This protocol is to determine the extent of α-, β-, and β3-tubulin degradation following treatment with this compound.

-

Cell Seeding: Seed A549 or A549/Taxol cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0 - 1.25 µM) for 48 hours.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against α-tubulin, β-tubulin, β3-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of tubulin degradation relative to the loading control.

MTT Assay for Cell Viability (IC50 Determination)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours.

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., 2-50 nM) for 24-48 hours.

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V-FITC and PI double staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., 2-50 nM) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

Application Notes and Protocols: Western Blot Analysis of PROTAC-Mediated Tubulin Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4] Tubulin, a key component of the microtubule cytoskeleton, is a well-established target in cancer therapy.[5][6] Developing PROTACs to induce the degradation of tubulin presents a promising strategy to overcome resistance to traditional microtubule-targeting agents.[5][6]

Western blotting is a fundamental and widely used technique to detect and quantify the degradation of a target protein following PROTAC treatment.[7][8] This document provides a detailed protocol for performing a Western blot to assess the degradation of α- and β-tubulin induced by a PROTAC.

Signaling Pathway of PROTAC-Mediated Tubulin Degradation

The mechanism of PROTAC-mediated tubulin degradation involves the formation of a ternary complex between the tubulin heterodimer, the PROTAC, and an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][9] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of tubulin.[4] The polyubiquitinated tubulin is then recognized and degraded by the 26S proteasome.[1]

Caption: PROTAC-mediated tubulin degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the Western blot protocol to assess PROTAC-induced tubulin degradation.

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Presentation

The efficacy of a tubulin-targeting PROTAC can be quantified by measuring the reduction in tubulin protein levels at various concentrations. The data below is a representative example of results obtained from a Western blot experiment, normalized to a loading control.

| PROTAC Concentration (nM) | % α-Tubulin Degradation | % β-Tubulin Degradation |

| 1 | 15.3 | 12.8 |

| 10 | 45.7 | 42.1 |

| 100 | 85.2 | 81.5 |

| 1000 | 92.6 | 89.9 |

Detailed Experimental Protocols

Materials and Reagents

-

Cell Line: Human cell line expressing target tubulin isoforms (e.g., hTert-RPE1, HeLa, HEK293T).

-

PROTAC Compound: Tubulin-targeting PROTAC of interest.

-

Cell Culture Medium: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer or a similar buffer is recommended for whole-cell extracts.[10] A common recipe is 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.

-

Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer before use.[11]

-

BCA Protein Assay Kit: For protein quantification.

-

4x Laemmli Sample Buffer: For sample preparation.

-

Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris gels).

-

Running Buffer: (e.g., MOPS or MES SDS Running Buffer).

-

Transfer Buffer: (e.g., Tris-Glycine with 20% methanol).

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-β-Tubulin antibody (e.g., Cell Signaling Technology, #2128, diluted 1:5000).[5]

-

Mouse anti-α-Tubulin antibody (e.g., Millipore, #05-829, diluted 1:10000).[5]

-

Loading control antibody: Mouse anti-GAPDH (e.g., Cell Signaling Technology, #2118, diluted 1:15000) or Rabbit anti-β-Actin (e.g., Cell Signaling Technology, #4970, diluted 1:5000).[5]

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate).

-

Imaging System: CCD-based imager for chemiluminescence detection.

Protocol

1. Cell Culture and PROTAC Treatment

1.1. Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

1.2. Treat cells with varying concentrations of the tubulin-targeting PROTAC. Include a vehicle control (e.g., DMSO).

1.3. Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis

2.1. Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[6]

2.2. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[6][12]

2.3. Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

2.6. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

3.1. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

4. Sample Preparation

4.1. Normalize the protein concentration of all samples with lysis buffer.

4.2. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

4.3. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]

5. SDS-PAGE

5.1. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

5.2. Include a pre-stained protein ladder to monitor protein migration.

5.3. Run the gel in running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

6. Protein Transfer

6.1. Equilibrate the gel, membranes, and filter paper in transfer buffer.

6.2. Assemble the transfer stack (sandwich) and perform the protein transfer to a PVDF or nitrocellulose membrane according to the transfer system manufacturer's protocol (wet or semi-dry transfer).

7. Immunoblotting

7.1. After transfer, wash the membrane briefly with deionized water and then with TBST.

7.2. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

7.3. Incubate the membrane with primary antibodies against tubulin (α and β) and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

7.4. Wash the membrane three times for 10 minutes each with TBST.

7.5. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

7.6. Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Data Analysis

8.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions.

8.2. Incubate the membrane with the substrate.

8.3. Capture the chemiluminescent signal using a CCD-based imaging system.

8.4. Quantify the band intensities using image analysis software. Normalize the intensity of the tubulin bands to the intensity of the corresponding loading control bands.

8.5. Calculate the percentage of tubulin degradation for each PROTAC concentration relative to the vehicle control.

References

- 1. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]